molecular formula C20H23N7O2 B10934326 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)pentyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934326
M. Wt: 393.4 g/mol
InChI Key: ZWWBCKIHVNOFSG-UHFFFAOYSA-N
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Description

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . This is followed by further functionalization and ring closure reactions to form the isoxazolo[5,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-(3-pyrazol-1-ylpentyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-4-15(27-9-5-7-22-27)6-8-21-19(28)16-10-17(14-11-23-26(3)12-14)24-20-18(16)13(2)25-29-20/h5,7,9-12,15H,4,6,8H2,1-3H3,(H,21,28)

InChI Key

ZWWBCKIHVNOFSG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CN(N=C3)C)N4C=CC=N4

Origin of Product

United States

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